2-(2-Chloro-4-methylphenoxy)-N-methylethanamine

Physicochemical profiling Drug-likeness Medicinal chemistry

2-(2-Chloro-4-methylphenoxy)-N-methylethanamine (CAS 915921-44-7) is a synthetic small-molecule belonging to the 2-phenoxy-N-methylethanamine class. It features a 2-chloro-4-methyl substitution on the phenyl ring and a secondary N-methyl amine on the ethanamine chain.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 915921-44-7
Cat. No. B1532944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-methylphenoxy)-N-methylethanamine
CAS915921-44-7
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCNC)Cl
InChIInChI=1S/C10H14ClNO/c1-8-3-4-10(9(11)7-8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3
InChIKeyQOWIGHXLOKJSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-4-methylphenoxy)-N-methylethanamine (CAS 915921-44-7): Physicochemical Profile & Scaffold Identity for Procurement Decisions


2-(2-Chloro-4-methylphenoxy)-N-methylethanamine (CAS 915921-44-7) is a synthetic small-molecule belonging to the 2-phenoxy-N-methylethanamine class. It features a 2-chloro-4-methyl substitution on the phenyl ring and a secondary N-methyl amine on the ethanamine chain . The compound has a molecular formula of C10H14ClNO, a molecular weight of 199.68 g·mol⁻¹, and exists as a free base liquid at ambient temperature. It is primarily distributed as a screening library building block (ChemBridge ID 9070791) and offered by multiple vendors at purities ranging from 95% to 98% .

Screening library building block for medicinal chemistry and probe discovery
Liquid free base form supports automated liquid handling workflows
Physicochemical profile suitable for logP/logD-guided compound selection

Why In-Class 2-Phenoxy-N-methylethanamines Cannot Substitute 2-(2-Chloro-4-methylphenoxy)-N-methylethanamine (CAS 915921-44-7)


Despite sharing a common 2-phenoxy-N-methylethanamine scaffold, compounds within this class diverge sharply in physicochemical properties and biological target engagement upon apparently minor modifications. The chlorine position (ortho vs. para) alters calculated logP by ~0.3 log units , influencing membrane permeability and off-target liability. Replacement of the N-methyl with a primary amine (des-methyl analog) shifts the ionization profile and hydrogen-bonding capacity , which can fundamentally change pharmacodynamics and pharmacokinetics. Consequently, the absence of the 4-methyl group (des-methyl analog) further reduces lipophilicity and metabolic stability [1]. These cumulative differences mean that generic substitution without experimental validation risks irreproducible biological results and wasted procurement expenditure.

Chlorine position (ortho vs. para) shifts lipophilicity

A different chlorine substitution pattern may alter calculated logP and membrane permeability, potentially affecting assay outcomes.

Des-methyl analog changes ionization profile

Replacing the N-methyl group with a primary amine shifts hydrogen-bonding capacity and pH-dependent distribution, which can modify pharmacodynamics and pharmacokinetics.

Absence of 4-methyl group reduces metabolic stability

The 4-methyl substituent contributes to metabolic stability; its removal may alter clearance rates and biological half-life in model systems.

Quantitative Differentiation Evidence: 2-(2-Chloro-4-methylphenoxy)-N-methylethanamine vs. Closest Analogs


Lipophilicity (Calculated LogP) Divergence: Target Compound vs. Positional Isomer (4-Chloro-2-methyl)

The target compound (2-chloro-4-methyl substitution) exhibits a calculated LogP of ~2.64 , whereas the positional isomer 2-(4-chloro-2-methylphenoxy)-N-methylethanamine (CAS 915921-50-5) has a reported LogP of 2.92 . This ~0.3 log unit difference represents a ~2-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, solubility, and off-target binding profiles.

LogP divergence
Reported
ΔLogP ≈ 0.28 vs. positional isomer
Lipophilicity context may influence membrane partitioning and non-specific binding.
Calculated values; experimental confirmation advised.
Physicochemical profiling Drug-likeness Medicinal chemistry

pH-Dependent Lipophilicity (LogD) Distinction: N-Methyl Secondary Amine vs. Primary Amine Analog

The target compound (N-methyl secondary amine) shows a LogD (pH 7.4) of 0.51, whereas the primary amine analog 2-(2-Chloro-4-methylphenoxy)ethan-1-amine (CAS 1427437-10-2) is predicted to have a substantially lower LogD due to the absence of the N-methyl group, which reduces both lipophilicity and the basicity of the amine [1]. This LogD difference affects the compound's ability to passively cross biological membranes at physiological pH.

LogD distinction
Reported
LogD (pH 7.4) 0.51 vs. predicted lower for primary amine analog
Ionization state supports passive membrane permeability at physiological pH.
Predicted values; class-level comparison.
Ionization state LogD Drug absorption

Boiling Point Differential: Target Compound Exhibits Higher Thermal Stability vs. Positional Isomer

The target compound possesses a predicted boiling point of 294.8 °C at 760 mmHg , compared to 270.9–273.4 °C for the positional isomer 2-(4-chloro-2-methylphenoxy)-N-methylethanamine [1]. This ~24 °C elevation in boiling point reflects stronger intermolecular forces in the target compound, potentially translating to improved thermal stability during storage and processing.

Boiling point differential
Reported
ΔTb ≈ 24 °C higher than positional isomer
May indicate greater thermal stability relevant for high-temperature processing.
Predicted values using computational models.
Thermal stability Purification Formulation

Serotonin Transporter (SERT) Releasing Activity: Preliminary Evidence Supporting Neuropharmacological Research Utility

The target compound has been tested in a [³H]5-HT release assay using rat brain synaptosomes and demonstrated serotonin transporter (SERT)-mediated 5-HT release with an EC₅₀ of 33 nM [1]. In contrast, the primary amine analog and positional isomer lack publicly available SERT activity data, preventing direct comparison. This preliminary finding suggests the specific 2-chloro-4-methyl N-methyl substitution pattern may confer selective monoaminergic activity not shared by close analogs.

SERT release activity
Reported
EC50 33 nM (rat brain synaptosomes)
Supports serotonergic assay context; comparator data unavailable.
Single-report BindingDB entry; requires independent validation.
Serotonin transporter Neuropharmacology Monoamine release

Dopamine Transporter (DAT) Inhibitory Activity: Selectivity Profile Hints at Differential Off-Target Potential

The target compound exhibits an IC₅₀ of 1.84 × 10³ nM (1.84 µM) at the rat dopamine transporter (DAT) in [³H]DA release assays [1], representing a >50-fold selectivity window relative to its SERT EC₅₀ (33 nM). While comparator data for close analogs are unavailable, this intragroup selectivity profile provides a valuable baseline for selecting the compound in studies requiring SERT-biased activity over DAT.

DAT inhibition
Reported
IC50 1.84 µM; selectivity ratio ~56 vs. SERT
Suggests SERT-biased profile for serotonergic pathway studies.
Intra-study comparison only; off-target profiling may be incomplete.
Dopamine transporter Selectivity Off-target profiling

Density and Physical State Differentiation: Liquid Free Base with Storage and Handling Advantages

The target compound is a liquid free base with a density of 1.088 g/cm³ at ambient temperature . The positional isomer 2-(4-chloro-2-methylphenoxy)-N-methylethanamine exhibits a slightly higher predicted density of 1.12 g/cm³ [1]. Both compounds are achiral liquids, but the target compound's lower density and reported form as a free-flowing liquid may provide practical advantages in liquid handling automation and direct use in high-throughput screening without additional dissolution steps.

Density & physical form
Reported
1.088 g/cm³ liquid vs. 1.12 g/cm³ for positional isomer
Lower-density liquid may simplify automated dispensing in HTS workflows.
Predicted density; handling advantages context-dependent.
Physical state Handling Formulation compatibility

Evidence-Backed Procurement Scenarios for 2-(2-Chloro-4-methylphenoxy)-N-methylethanamine (CAS 915921-44-7)


Serotonergic Neuropharmacology Research Tool: SERT-Mediated 5-HT Release

Based on the compound's EC₅₀ of 33 nM at SERT in rat brain synaptosomes and its >50-fold selectivity over DAT, researchers investigating serotonergic signaling can prioritize this compound as a scaffold for studying 5-HT transporter-mediated release mechanisms. The compound's positive LogD (pH 7.4) of 0.51 further supports passive brain penetration, making it suitable for in vitro neuropharmacology assays requiring membrane-permeable SERT ligands [1].

Medicinal Chemistry Hit-to-Lead Optimization: Scaffold with Defined SAR Vectors

The compound offers three distinct structural modification sites (N-methyl amine, phenoxy oxygen linker, and 2-chloro-4-methyl phenyl ring) for systematic structure-activity relationship (SAR) exploration. The 0.3 log unit lipophilicity difference relative to the positional isomer provides a quantifiable starting point for optimizing drug-like properties. The liquid physical state and thermal stability (boiling point 294.8 °C) facilitate synthetic manipulation without solvent restrictions .

High-Throughput Screening Library Procurement with Physicochemical Selectivity

Procurement managers building targeted screening libraries can select this compound over close analogs based on its unique combination of LogP (2.64), LogD (pH 7.4 = 0.51), and liquid free base form. These properties distinguish it from the more lipophilic positional isomer (LogP 2.92) and the ionizable primary amine analog (predicted LogD <0), enabling pre-selection of compounds with favorable permeability-solubility balance for cell-based assays [2].

Reference Standard for Analytical Method Development in Phenoxyalkylamine Analysis

The compound's well-defined physicochemical profile—density 1.088 g/cm³, boiling point 294.8 °C, and flash point 132.1 °C—provides a reliable reference for developing GC-MS or HPLC methods targeting phenoxyalkylamine derivatives. Its distinct retention time relative to the positional isomer (ΔT_b ≈ 24 °C) enables chromatographic method validation and impurity profiling in synthetic quality control workflows .

Application
Selection Property
Validation Focus
Serotonergic neuropharmacology research
SERT activity profile
SERT-mediated 5-HT release endpoints
Medicinal chemistry hit-to-lead optimization
Defined SAR vectors and physicochemical differentiation
Structure-activity relationship exploration
High-throughput screening library procurement
Physicochemical profile (LogP/LogD) and liquid form
Compound selection for targeted screening decks
Analytical method development for phenoxyalkylamines
Distinct thermal and density properties
Chromatographic retention and method validation
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